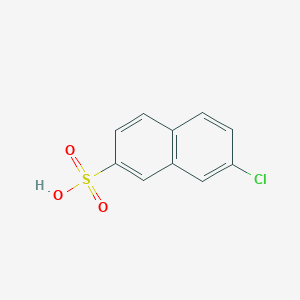
7-Chloronaphthalene-2-sulfonic acid
Cat. No. B180200
Key on ui cas rn:
102878-15-9
M. Wt: 242.68 g/mol
InChI Key: DLFQBQBIFQCKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09346795B2
Procedure details


A solution of sodium 7-aminonaphthalene-2-sulfonate (Pfaltz and Bauer, 1.00 g, 4.08 mmol) in water (6.0 mL) and conc. HCl (6.0 mL) was cooled to 0° C. A premixed solution of NaNO2 (295 mg, 4.28 mmol) in water (3.0 mL) was added slowly, maintaining the temperature close to 0° C. The resulting reaction mixture was stirred at room temperature for 30 min. A solution of CuCl (807 mg, 8.16 mmol) in water (1.0 mL) and conc. HCl (4.0 mL) was then added dropwise over 30 min, maintaining the temperature close to 0° C. The reaction mixture was stirred at room temperature for 2 h, then concentrated in vacuo and dissolved in a small amount of water. The solids were filtered off and retained. The filtrate was concentrated in vacuo, purified by preparative HPLC and combined with the filtered solids to give the title compound (843 mg, 85%) as a dark grey solid. MS(ESI−) m/z 241.2 (M−H)−.
Name
sodium 7-aminonaphthalene-2-sulfonate
Quantity
1 g
Type
reactant
Reaction Step One







Name
CuCl
Quantity
807 mg
Type
catalyst
Reaction Step Three

Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([S:12]([O-:15])(=[O:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1.[Na+].N([O-])=O.[Na+].[ClH:21]>O.Cl[Cu]>[Cl:21][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1 |f:0.1,2.3|
|
Inputs


Step One
Step Two
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
close to 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
close to 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at room temperature for 2 h
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a small amount of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by preparative HPLC
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 843 mg | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
